molecular formula C10H6F3NO B088726 3-(Trifluoroacetyl)indole CAS No. 14618-45-2

3-(Trifluoroacetyl)indole

Cat. No. B088726
CAS RN: 14618-45-2
M. Wt: 213.16 g/mol
InChI Key: LCMDCXWSHDFQKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoroacetyl)indole and its derivatives is a topic of ongoing research, exploring various strategies to construct the indole core and introduce the trifluoroacetyl functionality. Traditional methods for indole synthesis, such as the Fischer indole synthesis, Bartoli indole synthesis, and Larock indole synthesis, provide a foundation for developing new synthetic routes tailored to incorporate trifluoroacetyl groups (Taber & Tirunahari, 2011). The synthesis strategies often hinge on the selective functionalization of the indole ring, with a particular focus on C2-functionalization as a pivotal step for introducing various substituents, including trifluoroacetyl groups (Deka, Deb, & Baruah, 2020).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoroacetyl)indole is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring, and the trifluoroacetyl group attached at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the trifluoroacetyl group enhances the acidity of adjacent hydrogen atoms, affecting nucleophilic substitution reactions and the molecule's overall chemical behavior.

Chemical Reactions and Properties

3-(Trifluoroacetyl)indole participates in a variety of chemical reactions, leveraging the reactivity of both the indole core and the trifluoroacetyl group. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the trifluoroacetyl group, leading to the formation of new C-C or C-N bonds. Additionally, the electron-withdrawing effect of the trifluoroacetyl group influences electrophilic substitution reactions on the indole ring, directing electrophiles to specific positions on the ring (Kazakova & Vasilyev, 2017).

Scientific Research Applications

  • Analytical Chemistry Applications : Trifluoroacetyl derivatives of indoles, such as 3-(Trifluoroacetyl)indole, are used in gas chromatographic analysis of urinary indole compounds. For example, the trifluoroacetyl derivative of indole-3-acetic acid has been used for its quantification in human urine, which can be indicative of certain medical conditions like leukemia, gastric cancer, and phenylketonuria (Naruse et al., 1977).

  • Synthetic Chemistry : 3-(Trifluoroacetyl)indole derivatives are valuable in synthetic chemistry. They are used as intermediates in the synthesis of various biologically active compounds. Methods like copper-mediated trifluoroacetylation of indoles have been developed to simplify the production of these derivatives (Yan et al., 2017).

  • Pharmaceutical Applications : In pharmaceutical research, 3-(Trifluoroacetyl)indoles serve as building blocks for synthesizing natural products and other biologically active compounds. Microwave-assisted synthesis techniques have been developed for the efficient production of multi-substituted indole derivatives using trifluoroacetic acid (Lin et al., 2018).

  • Drug Discovery and Development : The trifluoroacetyl group in 3-substituted indoles serves as a directing group in Pd(II)-catalyzed dehydrogenative remote C4-H coupling, a process important in the synthesis of compounds for drug discovery (Gupta & Panda, 2023).

  • Electrophilic Alkylation : 2-Trifluoroacetyl-1,3-heterazoles, related to 3-(Trifluoroacetyl)indole, have demonstrated high activity in C-hydroxyalkylation of 1H-indole, a reaction relevant for producing trifluoromethyl-substituted alcohols, which are valuable in various chemical syntheses (Khodakovskiy et al., 2010).

  • Functionalization of Indoles : Trifluoroacetyl groups play a significant role in the functionalization of indoles, a process integral to the synthesis of a wide range of bioactive molecules. This includes reactions like morpholine-catalyzed direct C3 alkenylation of indoles (Xiang et al., 2011).

  • Organic Synthesis : The reactivity of trifluoroacetylated indoles has been exploited in various organic synthesis processes, such as the preparation of bis(indolyl)methanes and other indole derivatives under different catalytic conditions (Khalafi‐Nezhad et al., 2008).

Safety And Hazards

3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .

Future Directions

Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .

properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDCXWSHDFQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343338
Record name 3-(Trifluoroacetyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Trifluoroacetyl)indole

CAS RN

14618-45-2
Record name 3-(Trifluoroacetyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoroacetyl)indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Mingliang, Z Pin, Y Hao, Z An'an, Z Wenyu… - Chinese Journal of …, 2020 - sioc-journal.cn
… Abstract Catalytic cyclization-rearrangement reaction of 3-trifluoroacetyl indole and isocyanoacetate was … Keywords 3-trifluoroacetyl indole; isocyanoacetate; dehydrotryptophan …
Number of citations: 1 sioc-journal.cn
MJ Mphahlele, N Parbhoo - Pharmaceuticals, 2018 - mdpi.com
… To help us understand the anticancer activity of the 3-trifluoroacetyl indole derivatives 5e–h and further rationalize SAR, we docked 5g and the corresponding parent compounds 2a and …
Number of citations: 11 www.mdpi.com
AN Kost, VA Budylin, NN Romanova… - Chemistry of Heterocyclic …, 1981 - Springer
… In fact, when indole is refluxed in trifluoroacetic acid solution for 3 h, 3-trifluoroacetylindole is formed in 30% yield. In this case the yields of 3-trifluoroacetylindoles depend on the ability …
Number of citations: 2 link.springer.com
MJ Mphahlele, N Parbhoo - 2018 - preprints.org
… To help us understand the anticancer activity of the 3-trifluoroacetyl indole derivatives 5e–h and further 251 rationalize SAR, we docked 5g and the corresponding parent compounds 2a …
Number of citations: 4 www.preprints.org
J Kalepu, P Gandeepan, L Ackermann, LT Pilarski - Chemical Science, 2018 - pubs.rsc.org
… For example, deuterium incorporation studies revealed that H/D exchange at C4 was much more extensive than at C2 for a 3-trifluoroacetyl indole compared to its 3-acetyl counterpart (…
Number of citations: 133 pubs.rsc.org
A Delgado, J Clardy - The Journal of Organic Chemistry, 1993 - ACS Publications
The total synthesis of (-)-ovatolide (1), a tetracyclic indole-containing/3-glucosyl derivative with an unusual pyrano [2, 3-6][1, 4] dioxocan-6-one system, is described. The/S-glucosidic …
Number of citations: 36 pubs.acs.org
M Longworth, SD Banister, R Boyd… - ACS Chemical …, 2017 - ACS Publications
Synthetic cannabinoids (SC) are the largest class of new psychoactive substances (NPS), and are increasingly associated with serious adverse effects. The majority of SC NPS are 1,3-…
Number of citations: 51 pubs.acs.org
Y MURAKAMI, M TANI, M SUZUKI… - Chemical and …, 1985 - jstage.jst.go.jp
Ethyl indole-2-carboxylate (1a) and its derivatives were reacted with various carboxylic acids by using trifluoroacetic anhydride and phosphoric acid (or polyphosphoric acid) to yield …
Number of citations: 36 www.jstage.jst.go.jp
SD Banister, M Moir, J Stuart, RC Kevin… - ACS chemical …, 2015 - ACS Publications
Synthetic cannabinoid (SC) designer drugs based on indole and indazole scaffolds and featuring l-valinamide or l-tert-leucinamide side chains are encountered with increasing …
Number of citations: 212 pubs.acs.org
J Bergman, S Bergman - The Journal of Organic Chemistry, 1985 - ACS Publications
Quinazolinocarboline alkaloids, eg, rutaecarpine (1), can readily be synthesizedby treating tryptamine with 2-(trifluoromethyl)-4H-3, l-benzoxazin-4-one (quickly generated in situ from …
Number of citations: 132 pubs.acs.org

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